Iso Rizatriptan-d6

LC-MS/MS Bioequivalence Pharmacokinetics

Quantitative LC-MS/MS bioanalysis of rizatriptan requires an internal standard that matches analyte behavior to avoid regulatory rejection. Non-deuterated analogs cause extraction variability (CV up to 10.9%). - **Performance validated**: LLOQ 0.1 ng/mL, intra-day CV 1.7-3.1%, inter-day CV 2.8-3.7% (FDA/EMA compliant) - **Dual function**: Internal standard for rizatriptan + reference marker for impurity profiling (ICH Q3A/Q3B) - **Supply advantage**: Available for immediate R&D shipment; supports bioequivalence ANDA submissions

Molecular Formula C15H19N5
Molecular Weight 275.38 g/mol
Cat. No. B12421078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIso Rizatriptan-d6
Molecular FormulaC15H19N5
Molecular Weight275.38 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CC2=C(N1)C=CC(=C2)CN3C=NC=N3
InChIInChI=1S/C15H19N5/c1-19(2)6-5-14-8-13-7-12(3-4-15(13)18-14)9-20-11-16-10-17-20/h3-4,7-8,10-11,18H,5-6,9H2,1-2H3/i1D3,2D3
InChIKeyABKUUFDCAHYSCG-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iso Rizatriptan-d6 Internal Standard for LC-MS/MS


Iso Rizatriptan-d6 (CAS 1329834-30-1) is a stable isotope-labeled analog of Iso Rizatriptan, where six hydrogen atoms are replaced by deuterium at the N,N-dimethyl moiety, resulting in a molecular formula of C15H13D6N5 and a molecular weight of 269.34 g/mol . This compound is not a pharmacologically active drug substance but rather a specialized analytical tool. Its primary function is to serve as an internal standard in quantitative mass spectrometry (LC-MS/MS, GC-MS) assays for the precise measurement of non-deuterated Rizatriptan or Iso Rizatriptan in complex biological matrices . As a regioisomer of the therapeutic agent Rizatriptan and a deuterated version of a known Rizatriptan impurity, Iso Rizatriptan-d6 is specifically deployed in bioequivalence studies, pharmacokinetic analyses, and impurity profiling [1].

ISTD type Stable isotope-labeled (hexa-deuterated) internal standard for LC-MS/MS
Mass shift +6 Da vs unlabeled rizatriptan; co-elutes with analyte
Form Free base – no salt-to-base correction needed

Iso Rizatriptan-d6: Irreplaceable Internal Standard


Substituting Iso Rizatriptan-d6 with an unlabeled analog or a non-deuterated internal standard in a validated LC-MS/MS bioanalytical method introduces unacceptably high analytical variability due to matrix effects and ion suppression. Unlabeled analogs, possessing identical molecular weight and chromatographic behavior to the target analyte, cannot be distinguished by the mass spectrometer, rendering them useless as internal standards [1]. Alternative non-deuterated triptan compounds (e.g., Sumatriptan or Zolmitriptan) may exhibit differential extraction recovery and ionization efficiency compared to Rizatriptan, leading to inaccurate quantification and failed method validation under regulatory guidelines [2]. The six-deuterium label of Iso Rizatriptan-d6 ensures a minimum mass shift of +6 Da, which prevents isotopic cross-talk with the analyte's natural abundance isotopes and provides a stable, co-eluting standard that perfectly compensates for sample-to-sample variability [3].

Target IS
Iso Rizatriptan-d6 – deuterated free base; near-identical ionization and extraction recovery to analyte
Non-isotopic IS risk
Zolmitriptan/sumatriptan may exhibit differential extraction recovery and variable matrix effects, limiting accuracy
Target IS
Iso Rizatriptan-d6 – free base; direct concentration calculation
Alternative deuterated salt
Rizatriptan-d6 benzoate requires stoichiometric correction (~1.48 factor); introduces calculation risk
Target IS
Iso Rizatriptan-d6 – reported inter-day CV ≤3.7%
Method reproducibility shift
Non-isotopic IS methods may show higher inter-day variability, potentially affecting batch acceptance

Iso Rizatriptan-d6 Comparative Evidence


Lower LLOQ over Non-Isotopic IS

In a head-to-head validation, a method employing Rizatriptan-d6 as an internal standard for quantifying Rizatriptan in human plasma achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL and a limit of detection (LOD) of 12.5 fg [1]. This method demonstrated high intra-day precision (1.7–3.1%) and accuracy (96.0–101.7%), which are critical parameters for regulatory submissions in bioequivalence trials [1].

LLOQ
Reported
0.1 ng/mL vs 0.5 ng/mL (zolmitriptan IS)
Supports lower detection limit in human plasma research matrices
Cross-study comparison; LLE, validated per bioanalytical guidelines
LC-MS/MS Bioequivalence Pharmacokinetics

Reduced Inter-Day Variability

The use of Rizatriptan-d6 as a stable isotope-labeled internal standard provides inherent correction for matrix effects and ion suppression/enhancement phenomena that plague ESI-MS analysis. Because the deuterated standard co-elutes with the analyte, it experiences the same ionization environment, resulting in a consistent analyte-to-IS peak area ratio [1]. The reported intra- and inter-day precision values of ≤3.7% and ≤3.1%, respectively, with accuracy ranging from 96.0–101.7%, are direct quantitative evidence of the standard's effectiveness in compensating for analytical variability in a complex matrix (human plasma) [1].

Inter-day precision
Reported
2.8–3.7% CV vs 5.45–10.95% CV (zolmitriptan IS)
Supports improved assay reproducibility across analytical batches
QC levels LQC, MQC, HQC; multiple validation batches
Matrix Effects Ion Suppression Isotope Dilution MS

High Accuracy Without Matrix Correction

Iso Rizatriptan-d6 is uniquely differentiated from its unlabeled parent, Iso Rizatriptan, by its molecular weight (+6 Da mass shift) and its specific fragmentation pattern in MS/MS. The deuterium label creates a distinct MRM (Multiple Reaction Monitoring) transition that is free from interference [1]. In a validated method, Rizatriptan (analyte) was monitored at m/z 270.2 → 201.2, while the deuterated internal standard (Rizatriptan-d6) was monitored at m/z 276.1 → 207.1 [1]. The 6-Da difference ensures baseline separation in the mass spectrometer, even though the compounds are chromatographically inseparable, thereby providing a pure, interference-free signal for the internal standard [1].

Accuracy
Reported
96.0–101.7% vs >78% recovery (sumatriptan IS)
Supports matrix-matched quantification without correction factors
Human plasma; intra-day validation across QC levels
Mass Spectrometry MRM Isotopic Purity

Proven Ruggedness in Bioequivalence Studies

Iso Rizatriptan-d6 is specifically identified as a 'potential impurity of Rizatriptan' and a 'regioisomer of Rizatriptan' [1]. This designation is crucial for pharmaceutical quality control. The deuterated form allows for the development of highly specific and sensitive analytical methods to monitor this particular regioisomer impurity in active pharmaceutical ingredient (API) batches. Because the unlabeled impurity (Iso Rizatriptan) and the API (Rizatriptan) share the same molecular formula, only a deuterated internal standard with a distinct mass can provide the accuracy needed to quantify low-level impurities in the presence of a large excess of the parent drug.

Method ruggedness
Reported
Applied in 25-subject fasting bioequivalence study; intra-day precision 1.7–3.1%
Supports method transfer to research bioequivalence study contexts
Human plasma from healthy volunteers; 10 mg oral dose
Impurity Profiling Regioisomer Quality Control

Iso Rizatriptan-d6 Applications


Regulated Bioequivalence Studies for ANDA

The primary application of Iso Rizatriptan-d6 is as an internal standard in LC-MS/MS assays for human plasma or serum to support the bioequivalence testing required for Abbreviated New Drug Applications (ANDAs). The validated method using this compound demonstrates an LLOQ of 0.1 ng/mL, with precision and accuracy well within FDA/EMA guidelines [1]. This allows generic drug developers to generate the high-quality, defensible pharmacokinetic data necessary to demonstrate therapeutic equivalence to the innovator drug (Maxalt).

Pharmacokinetic Profiling and Drug Monitoring

Given its identity as a deuterated form of a known Rizatriptan regioisomer impurity, Iso Rizatriptan-d6 is ideally suited for developing and validating quantitative methods for related substances [1]. Its use enables the precise quantitation of the unlabeled Iso Rizatriptan impurity in Rizatriptan drug substance batches, a critical step in ensuring product purity and safety as mandated by ICH guidelines. The isotopic label overcomes the challenge of quantifying an isobaric impurity.

High-Throughput Bioanalytical Operations

In clinical research settings, Iso Rizatriptan-d6 can be employed as a tracer or an internal standard to investigate the absorption, distribution, metabolism, and excretion (ADME) of Rizatriptan in special populations (e.g., pediatrics, patients with renal/hepatic impairment) [1]. The high sensitivity and accuracy of the validated LC-MS/MS method provide a reliable tool for characterizing the drug's pharmacokinetic profile, which may differ from healthy adults.

Rizatriptan Impurity Method Development

The validated method's high sensitivity (LOD of 12.5 fg) and specificity make it applicable for forensic toxicology laboratories needing to detect and quantify Rizatriptan in complex post-mortem samples or for TDM programs monitoring patient adherence or investigating adverse events [1]. The use of Iso Rizatriptan-d6 as an internal standard is essential for confirming positive findings and providing legally defensible quantitative results.

Application
Selection Property
Validation Focus
Research bioequivalence method validation
Stable isotope dilution for matrix-matching
Accuracy and precision in human plasma research matrices
Pharmacokinetic profiling in research matrices
Wide linear dynamic range and low LLOQ
Terminal phase quantification and AUC estimation
High-throughput bioanalytical method transfer
Rapid isocratic LC method (short column, low flow)
Batch reproducibility and carryover control
Impurity profiling reference marker
Dual-use as ISTD and regioisomer impurity reference
Identity confirmation in pharmaceutical quality control research

Technical Documentation Hub

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